molecular formula C24H17N3O3 B5486239 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl 4-methoxybenzoate

4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl 4-methoxybenzoate

Cat. No.: B5486239
M. Wt: 395.4 g/mol
InChI Key: SOEOBFKUPSXKMB-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl 4-methoxybenzoate is a complex organic compound that features a benzimidazole moiety, a cyano group, and a methoxybenzoate ester. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . This compound is of interest in medicinal chemistry due to its potential biological activities and its structural complexity.

Chemical Reactions Analysis

4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl 4-methoxybenzoate involves its interaction with molecular targets in biological systems. The benzimidazole moiety can bind to specific enzymes or receptors, inhibiting their activity or altering their function . The cyano group and methoxybenzoate ester may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity . The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl 4-methoxybenzoate include other benzimidazole derivatives, such as:

Properties

IUPAC Name

[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3/c1-29-19-12-8-17(9-13-19)24(28)30-20-10-6-16(7-11-20)14-18(15-25)23-26-21-4-2-3-5-22(21)27-23/h2-14H,1H3,(H,26,27)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEOBFKUPSXKMB-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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